molecular formula C19H21N3O4 B2940549 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097929-98-9

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2940549
CAS No.: 2097929-98-9
M. Wt: 355.394
InChI Key: GJJYDAWJALACFK-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a pyrrole group at the para position and a polyethylene glycol (PEG)-like linker terminating in a 2,5-dioxopyrrolidine moiety.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-17-7-8-18(24)22(17)12-14-26-13-9-20-19(25)15-3-5-16(6-4-15)21-10-1-2-11-21/h1-6,10-11H,7-9,12-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYDAWJALACFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl moiety.

    Ether Formation: The next step involves the reaction of the pyrrolidinone intermediate with an ethylene glycol derivative to form the ethoxyethyl linkage.

    Amide Bond Formation: The final step involves the coupling of the ethoxyethyl intermediate with 4-(1H-pyrrol-1-yl)benzoic acid to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone and pyrrole moieties may interact with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided (Patent document PCT/US12/036594) focuses on structurally distinct compounds, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, [[]]). While this compound shares a benzamide backbone, its functional groups and biological targets differ significantly:

Key Structural and Functional Differences:

Feature N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide Example 53 Compound (Patent)
Core Structure Benzamide with pyrrole and dioxopyrrolidine substituents Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one
Reactive Groups 2,5-dioxopyrrolidine (potential for covalent binding or linker functionality) Fluorophenyl, fluoro-chromenone (kinase inhibition motifs)
Linker Ethoxyethyl-PEG-like chain Ethyl group connecting pyrazolopyrimidine and chromenone
Reported Activity Not specified in evidence Likely kinase inhibitor (common for pyrazolopyrimidines) [[]]

Limitations of Available Evidence

Further studies would require access to:

  • Experimental Data : Solubility, stability, and binding assays for the target compound.
  • Structural Analogues : Compounds like N-(2-(2-(2,5-dioxo-pyrrolidin-1-yl)ethoxy)ethyl)benzamide derivatives or 4-pyrrolylbenzamides with documented biological activity.
  • Therapeutic Context: Whether the compound is designed for covalent inhibition, PROTAC-mediated degradation, or another mechanism.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxopyrrolidine moiety, an ethoxyethyl chain, and a pyrrol-1-yl benzamide group. The molecular formula is C18H24N2O6C_{18}H_{24}N_2O_6 with a molecular weight of approximately 372.39 g/mol. Its structure can be represented as follows:

N 2 2 2 5 dioxopyrrolidin 1 yl ethoxy ethyl 4 1H pyrrol 1 yl benzamide\text{N 2 2 2 5 dioxopyrrolidin 1 yl ethoxy ethyl 4 1H pyrrol 1 yl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors involved in neurological pathways, particularly those related to seizure activity and pain modulation.

Potential Mechanisms Include:

  • Inhibition of Sodium/Calcium Currents: This may contribute to its anticonvulsant properties.
  • Antagonism of TRPV1 Receptors: This could explain its analgesic effects.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds derived from the dioxopyrrolidinone structure. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. AS-1 exhibited effective seizure protection at doses ranging from 15 mg/kg to 60 mg/kg and showed synergistic effects when combined with valproic acid .

Study 1: Anticonvulsant Activity

A study evaluating the efficacy of AS-1 revealed that it significantly reduced seizure frequency in the PTZ-kindling model, demonstrating its potential for treating drug-resistant epilepsy. The compound's favorable safety profile was confirmed through rotarod tests .

Compound ED50 (mg/kg) Test Type
AS-123.7MES
AS-122.46 Hz (32 mA)
AS-159.4s.c. PTZ

Study 2: ADME-Tox Properties

In vitro studies assessed the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of AS-1. The results indicated excellent permeability and metabolic stability without significant hepatotoxic effects, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal conditions. This minimizes trial-and-error and maximizes reproducibility .
  • Evidence : Studies on pyrrolidine/benzamide derivatives highlight the use of DoE for process optimization in chemical synthesis and cell culture media screening .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) for functional group analysis, and HPLC-PDA for purity assessment. For example, HMBC correlations can resolve ambiguities in pyrrolidine/amide connectivity .
  • Evidence : Similar benzamide derivatives were characterized using NMR and mass spectrometry in synthesis studies .

Q. How can researchers screen this compound for preliminary biological activity in academic settings?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For pyrrolidine-containing analogs, glucose uptake assays in hepatocytes or kinase inhibition screens are common. Prioritize cell-free systems (e.g., fluorogenic substrate assays) to reduce costs .
  • Evidence : Benzamide derivatives with pyrrolidine/pyrazole motifs were screened for glucokinase activity and glucose uptake in rat hepatocytes .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity or biological activity be resolved?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables. For biological assays, validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays). Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions) .
  • Evidence : Statistical methods in chemical technology emphasize resolving contradictions through systematic data analysis .

Q. What computational approaches are suitable for predicting or rationalizing this compound’s reaction pathways?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition-state modeling) combined with machine learning to predict reaction outcomes. Tools like the ICReDD platform integrate computation and experimental feedback loops to accelerate reaction discovery .
  • Evidence : The ICReDD initiative uses computational reaction path searches to streamline chemical reaction design .

Q. How can researchers design a scalable purification process for this compound while minimizing byproducts?

  • Methodological Answer : Optimize membrane separation technologies (e.g., nanofiltration) or chromatographic methods (e.g., preparative HPLC with gradient elution). For polar byproducts, explore countercurrent chromatography (CCC) or crystallization using solvent/antisolvent screening .
  • Evidence : Membrane and separation technologies are critical in chemical engineering design for purification .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use lyophilization for hygroscopic compounds or argon-blanketed storage for oxidation-prone derivatives. Monitor degradation via UPLC-MS/MS .
  • Evidence : Safety data sheets for analogous compounds recommend inert storage conditions and stability monitoring .

Q. How can researchers validate the compound’s role in modulating specific biochemical pathways?

  • Methodological Answer : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with metabolomics profiling (LC-MS/MS) to trace pathway alterations. Use isotopic labeling (e.g., ¹³C-glucose) to track metabolic flux in cell-based assays .
  • Evidence : Benzamide derivatives were studied using isotopic labeling and hepatocyte models to elucidate metabolic effects .

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